molecular formula C10H11N3OS2 B2370194 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 873790-27-3

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2370194
CAS No.: 873790-27-3
M. Wt: 253.34
InChI Key: YCTHJAIKZNBJAB-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is the human adenosine A3 receptor . This receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .

Mode of Action

This compound acts as a potent and selective antagonist of the human adenosine A3 receptor . By binding to this receptor, it inhibits the action of adenosine, a naturally occurring purine nucleoside that plays a significant role in biochemical processes, such as energy transfer and signal transduction .

Biochemical Pathways

Adenosine signaling plays a key role in many physiological processes, including neurotransmission, inflammation, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of adenosine A3 receptors in human physiology. As an antagonist, this compound could potentially inhibit the effects of adenosine, leading to altered cellular responses in processes such as inflammation, neurotransmission, and possibly even tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors like the presence of other drugs, the patient’s metabolic state, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the methoxyphenyl and thiadiazole moieties, which contribute to its diverse biological activities. The combination of these functional groups allows for interactions with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-11-9-12-13-10(15)16-9/h2-5H,6H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHJAIKZNBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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